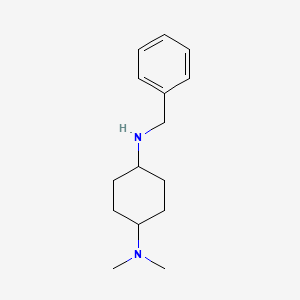

N1-Benzyl-n4,n4-dimethylcyclohexane-1,4-diamine

Description

Properties

IUPAC Name |

1-N-benzyl-4-N,4-N-dimethylcyclohexane-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-17(2)15-10-8-14(9-11-15)16-12-13-6-4-3-5-7-13/h3-7,14-16H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBRDCJFJIFYDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701187537 | |

| Record name | cis-N1,N1-Dimethyl-N4-(phenylmethyl)-1,4-cyclohexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701187537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196614-18-3 | |

| Record name | cis-N1,N1-Dimethyl-N4-(phenylmethyl)-1,4-cyclohexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701187537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Benzyl-n4,n4-dimethylcyclohexane-1,4-diamine typically involves the following steps:

Starting Materials: Cyclohexane-1,4-diamine and benzyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: Cyclohexane-1,4-diamine is reacted with benzyl chloride under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-Benzyl-n4,n4-dimethylcyclohexane-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N1-Benzyl-n4,n4-dimethylcyclohexane-1,4-diamine has been studied for its potential therapeutic applications:

- Opioid Receptor Modulation : Research indicates that compounds similar to this compound exhibit affinity for μ-opioid receptors, suggesting potential use in pain management therapies .

- Anticoagulant Properties : Some studies have highlighted its potential as an anticoagulant agent, particularly in the context of thrombosis prevention . The compound's structure allows it to interact effectively with blood coagulation factors.

Materials Science Applications

In addition to medicinal uses, this compound has applications in materials science:

- Polymer Chemistry : this compound can serve as a building block for synthesizing polymers with specific mechanical and thermal properties. Its amine functional groups can facilitate cross-linking in polymer matrices.

Case Studies

Several studies have documented the use of this compound in various contexts:

- Study on Antimicrobial Activity : A study investigating Pd(II) complexes derived from related diamines showed promising antimicrobial properties . This suggests that derivatives of this compound could also exhibit similar activities.

- Thrombolytic Agent Development : Research into anticoagulants has demonstrated that modifications of this compound can lead to effective thrombolytic agents that target specific pathways in coagulation .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N1-Benzyl-n4,n4-dimethylcyclohexane-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a structural and functional comparison of N1-Benzyl-N4,N4-dimethylcyclohexane-1,4-diamine with analogous cyclohexane-1,4-diamine derivatives:

Key Structural and Functional Insights:

Substituent Effects :

- The benzyl group in this compound enhances aromatic interactions in catalysis or binding, while alkyl groups (e.g., ethyl, isopropyl) in analogs increase steric bulk, affecting reaction kinetics .

- Halogenated derivatives (e.g., 4-chlorobenzyl) exhibit altered electronic properties, making them suitable for electrophilic substitution reactions .

Chirality and Stereochemistry :

- Trans-configured derivatives (e.g., trans-N1-Boc-N4,N4-dimethylcyclohexane-1,4-diamine) are preferred in asymmetric synthesis due to predictable spatial arrangements .

- Cis/trans isomerism in the cyclohexane ring impacts solubility and melting points .

Applications :

- Boc-protected derivatives are critical in peptide coupling reactions, offering temporary amine protection .

- Hydrochloride salts (e.g., N-(4-chlorobenzyl)-cyclohexane-1,4-diamine hydrochloride) improve bioavailability in pharmaceutical formulations .

Research Findings and Industrial Relevance

- Catalytic Utility : this compound derivatives are explored as ligands in transition-metal catalysis, showing promise in C–C bond-forming reactions .

- Synthetic Accessibility : The compound is commercially available (e.g., from CymitQuimica), with purity levels ≥95%, facilitating scalable applications .

Biological Activity

N1-Benzyl-n4,n4-dimethylcyclohexane-1,4-diamine is a compound with significant potential in medicinal chemistry, particularly noted for its antimicrobial and anticancer properties. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 236.37 g/mol. The structure features a cyclohexane ring with two methyl groups at the 4-position and a benzyl group at the 1-position. This unique arrangement contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. A study highlighted that certain derivatives possess minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL against these bacterial strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Some related compounds have demonstrated cytotoxic activity against a variety of cancer cell lines. For instance, in vitro studies using MTT assays have shown that similar cyclohexane diamines can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological system being studied; however, it is hypothesized that the compound may interfere with cellular processes critical for microbial survival and cancer cell proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N1,N1-Dimethylcyclohexane-1,4-diamine | Cyclohexane backbone with two methyl groups | Lacks benzyl substitution; simpler structure |

| N,N-Dibenzyl-1,2-diaminocyclohexane | Two benzyl groups attached to a cyclohexane ring | Different substitution pattern; potential use in drug development |

| Benzyl-N,N'-dimethylcyclohexane-1,2-diamine | Contains both benzyl and dimethyl substitutions | May exhibit different biological properties |

This table highlights how the presence of both benzyl and dimethylamino groups in this compound may enhance its reactivity and biological activity compared to other related compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

- Anticancer Studies : Research on cyclohexane diamines has shown promising results in inducing apoptosis in various cancer cell lines through pathways involving oxidative stress and mitochondrial dysfunction .

- Antimicrobial Activity : A comparative study demonstrated that derivatives of cyclohexanediamines exhibited significant antibacterial effects against gram-positive and gram-negative bacteria, suggesting a potential role in developing new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for N1-benzyl-N4,N4-dimethylcyclohexane-1,4-diamine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, cyclohexane-1,4-diamine derivatives are often synthesized by reacting primary amines with benzyl halides or carbonyl compounds under controlled conditions. Catalysts like palladium or nickel may enhance selectivity, while solvents (e.g., THF, DMF) and temperature (50–100°C) are critical for minimizing by-products . Purification via recrystallization or chromatography is standard .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

Key methods include:

Q. What are the known biological activities of this compound, and how are these assays designed?

While direct data on this compound is limited, analogous diamines exhibit antimicrobial and anticancer properties. Assays often involve:

- In vitro cytotoxicity testing (e.g., MTT assay) against cancer cell lines.

- Enzyme inhibition studies (e.g., kinase assays) to identify molecular targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance from the benzyl and dimethyl groups during synthesis?

Steric effects can reduce reaction efficiency. Strategies include:

- Using bulky bases (e.g., LDA) to deprotonate amines selectively.

- Employing high-pressure reactors to accelerate slow reactions.

- Computational modeling (e.g., DFT) to predict steric clashes and guide solvent selection .

Q. What computational approaches are suitable for predicting this compound’s stability and interaction with biological targets?

Q. How do structural modifications (e.g., replacing benzyl with pyridyl groups) alter physicochemical properties?

Substituent changes impact:

Q. What strategies resolve contradictions in reported biological activity data for similar diamines?

Discrepancies may arise from assay variability or impurities. Solutions include:

- Standardizing protocols (e.g., cell line selection, incubation time).

- Validating purity via orthogonal methods (e.g., NMR + elemental analysis).

- Meta-analysis of published datasets to identify trends .

Methodological Challenges

Q. How can researchers address the compound’s air sensitivity during storage and handling?

- Store under inert gas (argon/nitrogen) in sealed vials.

- Add stabilizers (e.g., BHT) to prevent oxidation.

- Monitor degradation via periodic HPLC analysis .

Q. What experimental designs are recommended for studying its metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.